molecular formula C21H25N3O2 B11337422 4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11337422
M. Wt: 351.4 g/mol
InChI Key: MSZXKCNVXIPWOV-UHFFFAOYSA-N
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Description

4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a tetrahydrofuran moiety, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via nucleophilic substitution reactions using tetrahydrofuran derivatives.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Lactones, quinazolinone N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituents used.

Scientific Research Applications

4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The quinazolinone core is known to bind to certain proteins, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-quinazoline
  • 4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-quinazolin-4(3H)-one

Uniqueness

The presence of the tetrahydrofuran moiety and the specific substitution pattern on the quinazolinone core make 4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one unique

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-methyl-7-(2-methylphenyl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H25N3O2/c1-13-6-3-4-8-17(13)15-10-18-20(19(25)11-15)14(2)23-21(24-18)22-12-16-7-5-9-26-16/h3-4,6,8,15-16H,5,7,9-12H2,1-2H3,(H,22,23,24)

InChI Key

MSZXKCNVXIPWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCC4CCCO4

Origin of Product

United States

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